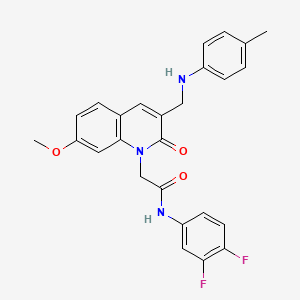

N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-16-3-6-19(7-4-16)29-14-18-11-17-5-9-21(34-2)13-24(17)31(26(18)33)15-25(32)30-20-8-10-22(27)23(28)12-20/h3-13,29H,14-15H2,1-2H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJKXRNXISRETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide, with the CAS number 900012-23-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H23F2N3O3 |

| Molecular Weight | 463.5 g/mol |

| CAS Number | 900012-23-9 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.045 mg/mL, significantly outperforming conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 8 | 0.004 | 0.008 | En. cloacae, E. coli |

| Compound 11 | 0.008 | 0.030 | B. cereus, S. aureus |

| Compound 12 | 0.015 | 0.030 | S. typhimurium, P. aeruginosa |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within bacterial cells, inhibiting essential processes such as DNA replication or protein synthesis . This interaction could lead to bactericidal effects, as seen with related quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives similar to this compound:

- Anticancer Activity : Quinoline derivatives have been studied for their anticancer properties, showing potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Immunomodulatory Effects : In a study involving mouse splenocytes, compounds structurally related to this compound demonstrated the ability to enhance immune responses by blocking PD-1/PD-L1 interactions .

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent in treating infections and possibly cancer. Further studies are necessary to elucidate its full range of biological activities and mechanisms of action.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide exhibit significant anticancer properties. The quinoline moiety is often associated with various biological activities, including antitumor effects. A study published in Nature demonstrated that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties. For instance, a series of studies have shown that modifications in the quinoline structure can enhance activity against resistant strains of bacteria .

Neuroprotective Effects

The neuroprotective properties of related compounds have been explored extensively. The methoxy group in the compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research indicates that certain quinoline derivatives can reduce neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease .

Case Studies

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies suggest that the compound exhibits favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways.

Ames Test Results

In toxicity assessments, the compound has shown strong positive results in the Ames test, indicating potential mutagenicity. This necessitates careful evaluation during the drug development process to ensure safety for human use .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects: Fluorination (3,4-difluorophenyl) balances lipophilicity and solubility, while p-tolylaminomethyl may facilitate hydrogen bonding in target interactions .

- Core Modifications: Quinoline variants show promise in CNS disorders (e.g., anticonvulsant activity ), whereas naphthyridine derivatives target cardiovascular pathways .

- Structural Insights : Crystal studies of related acetamides highlight conformational flexibility influenced by substituents, impacting pharmacokinetics .

Q & A

Advanced Research Question

- X-ray Crystallography : Resolve absolute configuration of the quinolin-1(2H)-yl moiety .

- CD Spectroscopy : Detect chirality in the p-tolylaminomethyl group and correlate with bioactivity .

- NOESY NMR : Identify spatial proximity between the methoxy group and acetamide chain to infer conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.